Hdac6-IN-37

HDAC6 Enzymatic Assay Selectivity

Research on Alzheimer's disease (AD) often requires inhibitors with precisely defined selectivity to avoid off-target effects. Hdac6-IN-37 (compound W5) addresses this by delivering exceptional HDAC6 isoform selectivity (IC50 = 2.54 nM) and a unique multi-target mechanism that standard HDAC6 inhibitors lack. - Demonstrates >290-fold selectivity over other HDAC isoforms, ensuring pathway-specific results. - Uniquely chelates Cu2+ and disaggregates Cu2+-Aβ1-42 oligomers, directly targeting metal-induced amyloid pathology. - Validated to restore hippocampal neuron morphology and reduce Aβ, Tau, and p-Tau expression in the Aβ/Cu2+-induced rat model of AD.

Molecular Formula C19H16ClN3O2S
Molecular Weight 385.9 g/mol
Cat. No. B12380304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-37
Molecular FormulaC19H16ClN3O2S
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NC=C(C=C4)C(=O)NO.Cl
InChIInChI=1S/C19H15N3O2S.ClH/c23-19(21-24)13-9-10-14(20-11-13)12-22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-11,24H,12H2,(H,21,23);1H
InChIKeyPCGYBRQMPFDGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-37 (W5): Potency & Selectivity for HDAC6 in AD Models


Hdac6-IN-37 (also known as compound W5) is a phenothiazine-based hydroxamic acid identified as a highly potent and isoform-selective inhibitor of histone deacetylase 6 (HDAC6) [1]. It demonstrates significant neuroprotective effects, specifically targeting multiple pathological hallmarks of Alzheimer's disease (AD) in both in vitro and in vivo models. The compound is noted for its ability to restore hippocampal neuron morphology, reduce the expression of key AD-related proteins (Aβ, Tau, and p-Tau), and inhibit the formation of senile plaques and neurofibrillary tangles in a rat model [2].

Target
HDAC6 isoform-selective inhibition for AD pathway studies
Model
Aβ/Tau pathology and neuroinflammation in rat model context
Feature
Reported HDAC6 inhibition combined with Cu2+-Aβ interaction

Why Hdac6-IN-37 Substitution Compromises AD Model Validation


While several HDAC6 inhibitors exist, their functional profiles for Alzheimer's disease research are not interchangeable. Hdac6-IN-37 (W5) exhibits a unique combination of high isoform selectivity (290- to 3300-fold over other HDACs) and direct, quantifiable multi-target engagement in AD pathology, including metal chelation and Aβ disaggregation, which is not a universal feature among its class [1]. For instance, standard comparators like Tubastatin A or ACY-1215, while potent, have not been shown to possess the same degree of multi-functional efficacy against Cu2+-induced Aβ aggregation and disaggregation in the same experimental context. Substituting Hdac6-IN-37 with a compound that lacks this integrated mechanism could lead to different or less robust outcomes in AD model studies, particularly those involving metal-induced amyloid pathology [2].

High isoform selectivity and reported multi-pathway engagement may not be replicated by Tubastatin A or ACY-1215.
Direct Cu2+-Aβ aggregate disaggregation is not a primary feature of Tubastatin A/ACY-1215; model outcomes may differ.
Observed in vivo reduction of Aβ/Tau/p-Tau in the Cu2+-induced rat model may not transfer to other HDAC6 inhibitors.

Direct Comparison: Hdac6-IN-37 vs. Other HDAC6 Inhibitors


Potency & Isoform Selectivity vs. Tubastatin A & ACY-1215

Hdac6-IN-37 (W5) demonstrates superior potency and a wider selectivity window against the HDAC6 isoform when compared to the well-characterized HDAC6 inhibitors Tubastatin A and ACY-1215. W5 inhibits HDAC6 with an IC50 of 2.54 nM, which is 5.9-fold more potent than Tubastatin A (IC50 = 15 nM) and approximately 2-fold more potent than ACY-1215 (IC50 = 5 nM) [1]. Crucially, W5 exhibits a selectivity range of >290- to 3300-fold over other HDAC isoforms, a significantly broader window compared to ACY-1215, which is reported to have >10-fold selectivity over Class I HDACs [1][2].

HDAC6 Potency & Selectivity
Cross-study comparable
IC50 = 2.54 nM (HDAC6); 5.9-fold more potent than Tubastatin A (15 nM); ~2-fold more potent than ACY-1215 (5 nM). Selectivity >290- to 3300-fold over other HDACs.
Reported selectivity margin supports HDAC6-specific pathway dissection in AD research.
In vitro enzymatic assays; comparator values from cross-study sources.
HDAC6 Enzymatic Assay Selectivity IC50

Cu2+-Aβ Aggregate Disaggregation: Unique Multi-Functional Efficacy

Hdac6-IN-37 (W5) uniquely combines HDAC6 inhibition with metal-chelating properties that directly target Cu2+-induced Aβ1-42 aggregation, a key pathological feature of Alzheimer's disease. W5 has been shown to not only inhibit the formation of Cu2+-Aβ1-42 aggregates but also to promote the disaggregation of pre-formed Cu2+-Aβ1-42 oligomers [1]. This dual mechanism is a differentiating factor not consistently reported for other clinical-stage HDAC6 inhibitors like ACY-1215 or Tubastatin A. While both Tubastatin A and ACY-1215 have been shown to alter Aβ load and reduce tau hyperphosphorylation in AD mouse models, their direct activity on metal-induced Aβ aggregation and disaggregation is not a primary feature of their mechanism of action [2].

Cu2+-Aβ Disaggregation
Class-level inference
Demonstrates inhibition of Cu2+-Aβ1-42 aggregation and promotion of pre-formed oligomer disaggregation. Comparators (Tubastatin A, ACY-1215) primarily characterized by HDAC6 inhibition without reported metal-chelating activity.
Supports AD model studies where metal ion dyshomeostasis drives amyloid pathology.
Dual function reported in one research series; comparator profiles may differ.
Alzheimer's Disease Aβ Aggregation Metal Chelation Neuroprotection

In Vivo Reduction of AD Pathological Markers in Rat Model

Hdac6-IN-37 (W5) has been validated in an Aβ/Cu2+-induced Alzheimer's disease rat model, demonstrating a multi-faceted improvement in key pathological markers. Treatment with W5 resulted in a decrease in the expression of Aβ, Tau, and p-Tau proteins in the hippocampus, and inhibited the formation of senile plaques and neurofibrillary tangles [1]. While other HDAC6 inhibitors like Tubastatin A and ACY-1215 have shown similar effects on Aβ and tau pathology in transgenic mouse models, the specific model context (Aβ/Cu2+-induced rat model) and the combination of outcomes—including reduced neuroinflammatory markers (TNF-α, IL-1β, IL-6) and improved neurotransmitter balance—highlight the compound's validated in vivo profile for this particular AD model [2].

In Vivo Rat Model Markers
Class-level inference
In Aβ/Cu2+-induced rat AD model: decreased Aβ, Tau, and p-Tau expression; inhibited plaque and tangle formation. Comparator efficacy established in transgenic mouse models.
Model-specific endpoint context; comparator model transferability requires validation.
Aβ/Cu2+ rat model differs from transgenic mouse models used for comparators.
Alzheimer's Disease In Vivo Efficacy Amyloid-beta Tau Protein Neuroinflammation

Hdac6-IN-37 Research Applications


HDAC6-Specific Mechanisms in AD with Minimal Off-Target Effects

Leveraging its high potency (IC50 = 2.54 nM) and exceptional isoform selectivity (>290- to 3300-fold), Hdac6-IN-37 is the optimal tool for dissecting HDAC6-specific pathways in AD without confounding effects from Class I HDAC inhibition. This is critical for studies aiming to attribute functional outcomes directly to HDAC6 activity, such as its role in tau phosphorylation and axonal transport [1].

Metal Ion Dyshomeostasis & Aβ Aggregation in AD Models

Hdac6-IN-37 is uniquely suited for studies focused on the intersection of HDAC6 inhibition and metal-induced amyloid pathology. Its demonstrated ability to chelate Cu2+ and promote the disaggregation of Cu2+-Aβ1-42 oligomers makes it a premier candidate for validating therapeutic strategies targeting metal ion dyshomeostasis in AD [1].

Pharmacodynamic Studies in Aβ/Cu2+-Induced Rat AD Models

For researchers utilizing the Aβ/Cu2+-induced rat model of AD, Hdac6-IN-37 provides a validated and effective tool for modulating key pathological endpoints. Its established ability to reduce Aβ, Tau, and p-Tau expression, inhibit plaque and tangle formation, and regulate neuroinflammation in this specific model context ensures reproducible and meaningful results [2].

Application
Selection Property
Validation Focus
HDAC6 pathway-specific research in AD models
HDAC6 isoform selectivity profile
Target engagement specificity and off-target HDAC panel review
Cu2+-Aβ aggregation model studies
Reported dual HDAC6 inhibition and metal-chelating activity
Cu2+-Aβ disaggregation and metal-chelation assay context
Aβ/Cu2+-induced rat AD model pharmacodynamics
Reported multi-endpoint profile in specific rat model
Model-specific endpoint response (Aβ, Tau, p-Tau, neuroinflammation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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